7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
Overview
Description
“7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine” is a chemical compound with the CAS Number: 1227075-76-4 . It has a molecular weight of 228.09 . The compound is a solid at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Electrochemical Properties and Reactions
- Electrochemical Reduction : The compound undergoes electrochemical reduction in hydroorganic or aprotic media, leading to 1,4-dihydro derivatives, which can isomerize or debromhydrate. This process forms 1,2,3,4-tetrahydropyridopyrazines (Armand, Chekir, & Pinson, 1978).
Chemical Synthesis and Modification
- Heterocyclic Compound Synthesis : The compound is used in the synthesis of various heterocyclic structures, including pyrazino-fused carbazoles and carbolines. These structures are achieved through palladium-catalyzed couplings and subsequent cyclizations (Lassagne et al., 2018).
- Optoelectronic Materials : Dipyrrolopyrazine derivatives, synthesized through regio-selective amination of dihalo-pyrrolopyrazines, show promise as organic materials for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Crystal Structures and Molecular Analysis
- Crystal Structure Studies : Research on the crystal structures of derivatives like 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine contributes to the understanding of molecular arrangements and interactions (Popek & Crundwell, 2019).
Biological and Antitumor Properties
- Antitumor Activity : Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates exhibit antitumor potential against various human tumor cell lines. This research provides insights into structure-activity relationships and potential mechanisms of action for cell growth inhibition (Rodrigues et al., 2021).
Miscellaneous Applications
- Corrosion Inhibition : Pyrazine derivatives, including 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine, have been evaluated for their potential as corrosion inhibitors for steel, using quantum chemical calculations and molecular dynamics simulations (Obot & Gasem, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXJBAANRSQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NCCN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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